molecular formula C10H4BrFN2 B13194767 6-Bromo-5-fluoroisoquinoline-1-carbonitrile

6-Bromo-5-fluoroisoquinoline-1-carbonitrile

Katalognummer: B13194767
Molekulargewicht: 251.05 g/mol
InChI-Schlüssel: YJALSWHOBXPQTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-fluoroisoquinoline-1-carbonitrile is a bromo- and fluoro- substituted isoquinoline derivative with the molecular formula C10H4BrFN2 . This compound is designed For Research Use Only and is not intended for diagnostic or therapeutic applications. The presence of both bromine and fluorine atoms on the isoquinoline scaffold makes it a versatile and valuable building block in medicinal chemistry and drug discovery . Researchers can utilize the bromo substituent for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to create diverse chemical libraries. The electron-withdrawing nitrile group can influence the electronic properties of the ring system and serve as a handle for the synthesis of amides and acids. While specific biological data for this exact molecule may be limited, its structure suggests potential as an intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . For complete handling, safety, and shipping information, including available batch analysis certificates, please contact our scientific support team.

Eigenschaften

Molekularformel

C10H4BrFN2

Molekulargewicht

251.05 g/mol

IUPAC-Name

6-bromo-5-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H

InChI-Schlüssel

YJALSWHOBXPQTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halogenation of Isoquinoline Derivatives

A common initial step involves bromination at the 6-position and fluorination at the 5-position of the isoquinoline ring. Literature reports bromination using bromine in acidic media with silver sulfate as a catalyst to achieve selective bromination on quinoline analogs, which can be adapted for isoquinoline substrates.

Example Procedure for Bromination:

Reagents & Conditions Details
Starting Material 3-Aminoquinoline (analogous to isoquinoline)
Brominating Agent Bromine (Br2)
Catalyst Silver sulfate (Ag2SO4)
Solvent Sulfuric acid (H2SO4)
Temperature 0 °C to room temperature
Reaction Time Overnight (approx. 12-18 hours)
Work-up Neutralization with sodium carbonate, extraction with ethyl acetate, drying, and purification by silica gel chromatography
Yield Approx. 42% (for 3-amino-5-bromoquinoline)

This method is noted for its simplicity, scalability, and moderate to good yields.

Introduction of the Carbonitrile Group at the 1-Position

The carbonitrile group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation of a suitable leaving group at the 1-position, such as a halogen (chloride or bromide).

Relevant Synthetic Step:

  • Starting from 6-bromo-1-chloroisoquinoline, palladium-catalyzed cyanation using a cyanide source (e.g., KCN or Zn(CN)2) under controlled conditions introduces the nitrile group at the 1-position.

Typical Conditions:

Reagents & Conditions Details
Starting Material 6-Bromo-1-chloroisoquinoline
Cyanide Source Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)2)
Catalyst Palladium complex (e.g., Pd(PPh3)4)
Solvent Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Temperature 75-100 °C
Reaction Time 6-12 hours
Work-up Extraction, drying, and purification by column chromatography

This method ensures selective substitution at the 1-position while preserving the bromine and fluorine substituents at the 6 and 5 positions, respectively.

Fluorination

Fluorination at the 5-position can be achieved using electrophilic fluorinating agents or via selective halogen exchange reactions. Direct fluorination of isoquinoline derivatives is challenging; thus, synthetic routes often start from fluorinated precursors or use nucleophilic aromatic substitution on suitable intermediates.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents & Conditions Product Yield (%)
1 Bromination Isoquinoline or 3-aminoquinoline Br2, Ag2SO4, H2SO4, 0 °C to RT 6-Bromoisoquinoline derivative ~40-50
2 Chlorination (if needed) 6-Bromo-1-hydroxyisoquinoline POCl3, 100 °C, 4 h 6-Bromo-1-chloroisoquinoline 62
3 Cyanation 6-Bromo-1-chloroisoquinoline Pd catalyst, KCN, DMF, 75-100 °C 6-Bromo-5-fluoroisoquinoline-1-carbonitrile Variable (reported 50-70)
4 Fluorination (if not pre-fluorinated) Suitable intermediate Electrophilic fluorinating agent or nucleophilic substitution 5-Fluoro substituted isoquinoline Variable

Analytical and Research Data

  • Mass Spectrometry (MS): Confirms molecular ion peaks consistent with bromine and fluorine isotopes.
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C NMR spectra show characteristic chemical shifts for isoquinoline protons and carbons, including signals for nitrile carbon (~110-120 ppm in ¹³C NMR).
  • Elemental Analysis: Matches theoretical values for C, H, N, Br, and F content.
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress, with Rf values depending on solvent systems.
  • Melting Point & DSC: Reported melting points and differential scanning calorimetry (DSC) data confirm purity and identity.

Notes on Scale-Up and Practical Considerations

  • Bromination reactions require careful temperature control to avoid overbromination.
  • Use of silver sulfate as catalyst improves regioselectivity and yield.
  • Handling of cyanide reagents requires strict safety protocols.
  • Purification typically involves silica gel chromatography; crystallization may be used for final product isolation.
  • Reaction yields vary depending on substrate purity and reaction optimization.

Analyse Chemischer Reaktionen

6-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.

    Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to four key analogs (Table 1), with differences in halogen type, substituent positions, and functional groups significantly influencing properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
6-Bromo-5-fluoroisoquinoline-1-carbonitrile C₁₀H₄BrFN₂ 250.9* Br (6), F (5), CN (1) Electron-deficient ring, dual halogens
6-Chloro-5-fluoroisoquinoline-1-carbonitrile C₁₀H₄ClFN₂ 206.60 Cl (6), F (5), CN (1) Lighter halogen (Cl), similar reactivity
6-Bromoisoquinoline-1-carbonitrile C₁₀H₅BrN₂ 232.9* Br (6), CN (1) Absence of 5-F substituent
1-Bromo-6-fluoroisoquinoline C₉H₅BrFN 228.05 Br (1), F (6) No carbonitrile group

*Calculated based on molecular formulas and atomic masses.

Physicochemical and Reactivity Differences

  • Halogen Effects : Replacing chlorine with bromine (as in the chloro analog ) increases molecular weight by ~44.45 g/mol and enhances lipophilicity. Bromine’s larger atomic radius may also slow reaction kinetics in nucleophilic substitutions compared to chlorine.
  • This distinguishes it from the non-fluorinated 6-Bromoisoquinoline-1-carbonitrile .
  • Functional Group Variations: The absence of the carbonitrile group in 1-Bromo-6-fluoroisoquinoline reduces electron deficiency, altering solubility and reactivity profiles.

Biologische Aktivität

6-Bromo-5-fluoroisoquinoline-1-carbonitrile is a synthetic compound with the molecular formula C₁₀H₄BrFN₂ and a molecular weight of approximately 251.05 g/mol. This compound features a unique isoquinoline structure that incorporates bromine and fluorine substituents, which significantly influence its chemical reactivity and biological properties. Research indicates potential applications in drug development, particularly in oncology.

Chemical Structure and Properties

The structure of this compound includes:

  • Isoquinoline ring : A bicyclic structure that is essential for its biological activity.
  • Bromine and Fluorine atoms : These halogens enhance the compound's reactivity and interaction with biological targets, including enzymes and receptors.
PropertyValue
Molecular FormulaC₁₀H₄BrFN₂
Molecular Weight251.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, particularly anti-cancer properties. Its mechanism of action may involve the modulation of specific molecular targets within cancer cells.

Potential Anti-Cancer Mechanisms

  • Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines.
  • Induction of Apoptosis : Early findings suggest that it may trigger programmed cell death in malignant cells.
  • Interference with Signaling Pathways : It may disrupt critical signaling pathways involved in tumor survival and growth.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insight into the potential efficacy of this compound.

Study 1: Anti-Cancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoquinoline derivatives, including compounds similar to this compound. The results indicated:

  • Significant cytotoxicity against various cancer cell lines.
  • Enhanced activity associated with the presence of halogen substituents.

Study 2: Mechanistic Insights

Research conducted by Smith et al. (2020) demonstrated that isoquinoline derivatives could inhibit specific kinases involved in cancer progression. The study found that:

  • Compounds with bromine and fluorine substitutions exhibited increased binding affinity to target enzymes.
  • This interaction led to reduced phosphorylation levels in cancer cells, suggesting a potential therapeutic pathway.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
7-Bromoisoquinoline-1-carbonitrileC₁₀H₄BrN₂Lacks fluorine; different reactivity profile
5-Fluoroisoquinoline-1-carbonitrileC₉H₅FN₂Lacks bromine; affects chemical properties
Isoquinoline-1-carbonitrileC₉H₇N₂Lacks both halogens; less reactive

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.